1-(3-Methylquinoxalin-2-YL)ethanol

Übersicht

Beschreibung

Synthesis Analysis

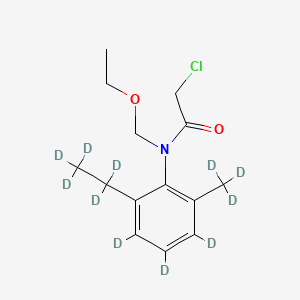

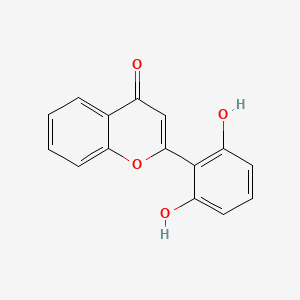

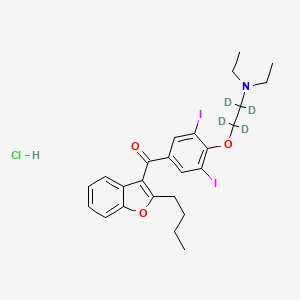

The synthesis of “1-(3-Methylquinoxalin-2-YL)ethanol” involves alkylation of 3-methylquinoxalin-2(1H)-one with ethyl 2-bromopropanoate . This process affords a mixture of O-alkylated and N-alkylated 3-methylquinoxaline .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C11H10N2O . The InChI code for this compound is 1S/C11H10N2O/c1-7-11(8(2)14)13-10-6-4-3-5-9(10)12-7/h3-6H,1-2H3 .Physical And Chemical Properties Analysis

The physical form of “this compound” is solid . Its molecular weight is 186.21 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Experimental and Theoretical Investigations

Research on quinoxaline derivatives, including compounds structurally similar to 1-(3-Methylquinoxalin-2-YL)ethanol, demonstrates their significant biological activity, facilitating advancements in both chemical and pharmaceutical sciences. For instance, the study of 1-ethyl-3-methylquinoxaline-2-thione through experimental methods like X-ray diffraction and UV-Visible absorption spectroscopy, coupled with theoretical DFT calculations, elucidates the compound's stable conformation and solvation effects. This research underlines the potential of quinoxaline derivatives in biomedical applications by providing insights into their molecular interactions and charge transfer mechanisms (Benallal et al., 2020).

Organic Synthesis and Reaction Mechanisms

Quinoxaline derivatives are explored for their versatility in organic synthesis. An efficient method developed for the synthesis of anti-α,β-epoxy ketones from 1-(2-methyl-4-phenylquinolin-3-yl)ethanone and ethanol showcases the reactive adaptability of quinoxaline compounds under oxidative conditions. This method, through a cascade of bromination and aldol condensation, offers a pathway to synthesize complex molecular structures, underscoring the role of quinoxaline derivatives in facilitating organic transformations (Chauhan et al., 2017).

Supercritical Fluids in Pharmaceutical Synthesis

The use of supercritical ethanol as a solvent for synthesizing pharmaceutical intermediates like 2-methyl-4-hydroxyquinoline demonstrates the potential for green chemistry applications. This approach highlights the efficiency of using ethanol in high-temperature conditions to achieve rapid synthesis while minimizing the environmental impact of pharmaceutical production processes (Takebayashi et al., 2016).

Biocatalysis for Chiral Alcohol Production

The asymmetric bioreduction of quinoxaline ketones to enantiomerically pure alcohols using biocatalysts like Daucus carota highlights an eco-friendly approach to synthesizing chiral alcohols. This methodology not only provides a sustainable pathway to obtain optically pure compounds but also showcases the pharmaceutical relevance of quinoxaline derivatives in producing drug molecules with specific chiral configurations (Meshram et al., 2019).

Applications in Sensor Technology

Quinoxaline derivatives are employed in the development of selective chemosensors, exemplified by the synthesis of a novel compound for Eu3+ detection. This research demonstrates the utility of quinoxaline-based compounds in environmental and medical applications, where their unique electronic properties facilitate the detection of metal ions with high specificity and efficiency (Qiu, 2012).

Safety and Hazards

The safety data sheet for “1-(3-Methylquinoxalin-2-YL)ethanol” suggests that it should be handled with care to avoid dust formation and contact with skin and eyes . In case of accidental release, it is advised to ensure adequate ventilation, use personal protective equipment, and avoid letting the chemical enter drains .

Zukünftige Richtungen

Quinoxalin-2(1H)-ones, including “1-(3-Methylquinoxalin-2-YL)ethanol”, have attracted great interest due to their wide applications in pharmaceutical and materials fields . Future development of heterogeneous catalytic reactions of quinoxalin-2(1H)-ones includes the construction of C-B/Si/P/R F /X/Se bonds by heterogeneous catalytic reactions, the enrichment of heterogeneous catalysts such as metal oxides, graphene-based composites, doped metal nanoparticles, and molecular sieve-based porous materials, asymmetric synthesis, and other areas .

Wirkmechanismus

Target of Action

The primary targets of 1-(3-Methylquinoxalin-2-YL)ethanol are vascular endothelial growth factor receptors (VEGFRs) . VEGFRs, particularly VEGFR-2, play a crucial role in angiogenesis, which is the formation of new blood vessels from pre-existing ones . This process is essential in various physiological and pathological conditions, including cancer .

Mode of Action

This compound interacts with its targets by inhibiting the autophosphorylation and dimerization processes of the receptor . This inhibition blocks the signaling pathway, leading to the suppression of tumor growth . The compound’s mode of action is similar to that of other VEGFR-2 inhibitors .

Biochemical Pathways

The compound affects the VEGFR-2 signaling pathway, which is up-regulated at specific phases of cancer to support tumor proliferation and expansion . By inhibiting this pathway, the compound can suppress tumor growth .

Pharmacokinetics

In silico admet (absorption, distribution, metabolism, excretion, and toxicity) studies suggest that most of the synthesized members of this compound class have acceptable values of drug-likeness .

Result of Action

The compound demonstrates significant antiproliferative effects against human cancer cell lines, such as MCF-7 and HepG-2 . It induces cell apoptosis and arrests the cell cycle in the G2/M phase . The results also show an upregulation in caspase-3 and caspase-9 levels, and an improvement in the Bax/Bcl-2 ratio by more than 10-fold .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 1-(3-Methylquinoxalin-2-YL)ethanol are not fully understood due to the limited research available. It is known that quinoxaline derivatives, such as this compound, have been synthesized and evaluated for their expected antimicrobial activity . These compounds showed potent antibacterial and antifungal activities against the tested strains of bacteria and fungi .

Cellular Effects

The cellular effects of this compound are currently unknown due to the lack of specific studies on this compound. It is known that quinoxaline derivatives have shown significant antiproliferative activities against two human cancer cell lines, MCF-7 and HepG-2 .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. It is known that quinoxaline derivatives can occupy the adenine region in the ATP binding pocket . This suggests that this compound may interact with biomolecules and potentially inhibit or activate enzymes, leading to changes in gene expression.

Eigenschaften

IUPAC Name |

1-(3-methylquinoxalin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-11(8(2)14)13-10-6-4-3-5-9(10)12-7/h3-6,8,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGWWPQTCFVNAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679191 | |

| Record name | 1-(3-Methylquinoxalin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104217-24-5 | |

| Record name | α,3-Dimethyl-2-quinoxalinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104217-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methylquinoxalin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1h-Pyrido[2,3-b][1,4]oxazine](/img/structure/B562958.png)

![3-[amino-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B562960.png)